molecular formula C8H5BrN4O2 B11794146 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11794146
M. Wt: 269.05 g/mol
InChI Key: XFYQWGCSQIYRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1710661-07-6) is a heterocyclic compound featuring a triazole core substituted with a 3-bromopyridinyl group and a carboxylic acid moiety. Its molecular formula is C₈H₄Br₂N₄O₂, with a molecular weight of 347.95 g/mol .

Properties

Molecular Formula

C8H5BrN4O2

Molecular Weight

269.05 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H5BrN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15)

InChI Key

XFYQWGCSQIYRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation of 2-Azido-3-bromopyridine

The pyridine-based azide intermediate, 2-azido-3-bromopyridine, serves as the foundational building block for the target compound. Its synthesis begins with diazotization of 2-amino-3-bromopyridine under acidic conditions. A representative procedure involves:

  • Dissolving 2-amino-3-bromopyridine (1.0 mol) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Dropwise addition of sodium nitrite (1.1 mol) in water to form the diazonium salt.

  • Subsequent treatment with sodium azide (1.2 mol) to yield the azide via nucleophilic substitution.

The crude product is extracted with ether, washed with sodium bicarbonate and brine, and dried over sodium sulfate, affording 2-azido-3-bromopyridine in ~90% yield. This method scales efficiently to 100 g batches, with the azide’s stability ensured by low-temperature handling.

Cyclization with β-Ketoesters

Reaction Mechanism and Conditions

The critical cyclization step employs β-ketoesters (e.g., ethyl 3-oxobutanoate) to construct the triazole ring. Key stages include:

  • Base-Mediated Cycloaddition : Combining 2-azido-3-bromopyridine (25 mmol) with ethyl 3-oxobutanoate (28 mmol) in aqueous ethanol (95%) and potassium carbonate (3 eq) at 80°C for 16 hours.

  • In Situ Ester Hydrolysis : The basic reaction environment concurrently hydrolyzes the ethyl ester to the carboxylic acid, bypassing the need for separate hydrolysis steps.

  • Workup and Isolation : Post-reaction, the mixture is extracted with ethyl acetate, and the aqueous phase is acidified to precipitate the product.

This one-pot protocol achieves yields of 30–95%, depending on the β-ketoester’s steric and electronic profile.

Regioselectivity and Structural Confirmation

The use of β-ketoesters ensures exclusive formation of the 1,4-disubstituted triazole regioisomer, avoiding mixtures common with acetylene-based syntheses. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the structure, with the pyridinyl group at N-2 and the carboxylic acid at C-4.

Industrial Scalability and Process Optimization

Large-Scale Production Considerations

The patented methodology emphasizes practicality for industrial applications:

  • Solvent Systems : Aqueous ethanol minimizes costs and simplifies waste management.

  • Temperature Control : Maintaining 80°C ensures rapid reaction kinetics without side-product formation.

  • Yield Enhancements : Recrystallization from ethanol/water mixtures improves purity to >98%.

ParameterOptimal ConditionImpact on Yield
Solvent95% Ethanol/WaterMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and decomposition
BaseK₂CO₃ (3 eq)Facilitates cyclization and hydrolysis

Alternative Bromination Strategies

While the primary route incorporates bromine at the pyridine stage, late-stage bromination remains feasible. For instance, treating 2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with PBr₃ and bromine in acetonitrile introduces bromine at position 3 of the pyridine ring. However, this approach complicates regioselectivity and necessitates additional purification steps.

Comparative Analysis of Methodologies

Efficiency and Cost Metrics

  • Azide-Based Route : Higher atom economy (85%) and lower byproduct generation.

  • Late-Stage Bromination : Requires stoichiometric PBr₃, increasing costs and safety hazards .

Scientific Research Applications

2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₉H₆ClN₃O₂
  • Molecular Weight : 223.616 g/mol
  • Key Features : Substituted with a 4-chlorophenyl group instead of bromopyridinyl.
  • Physicochemical Data :
    • Boiling Point: 453.0 ± 51.0 °C
    • Density: 1.5 ± 0.1 g/cm³
    • Acidity (pKa): 7.65–8.08 (typical for triazole-carboxylic acids) .
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₉H₆BrN₃O₂
  • Molecular Weight : 268.07 g/mol
  • Key Features : Contains a bromophenyl substituent, differing in halogen placement compared to the target compound.
  • Physicochemical Data: Limited data available; molecular weight suggests lower complexity than the bromopyridinyl analogue .
2-(2H-1,2,3-Triazol-4-yl)pyridine-4-carboxylic Acid
  • Molecular Formula : C₈H₆N₄O₂
  • Key Features : Pyridine ring directly linked to the triazole, altering electronic distribution.
  • Notable Properties: No explicit data provided, but the absence of bromine may reduce steric and electronic effects .
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₈H₄Br₂N₄O₂
  • Molecular Weight : 347.95 g/mol
  • Key Features: Structural isomer of the target compound with bromine at position 5 of the triazole ring. No direct data on properties, but positional isomerism may affect reactivity .

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituent Boiling Point (°C) Density (g/cm³) pKa
2-(3-Bromopyridin-2-yl)-... (Target) 347.95 3-Bromopyridin-2-yl N/A N/A ~7.65–8.08*
2-(4-Chlorophenyl)-... 223.616 4-Chlorophenyl 453.0 ± 51.0 1.5 ± 0.1 7.65–8.08
2-(4-Bromophenyl)-... 268.07 4-Bromophenyl N/A N/A N/A
2-(2H-Triazol-4-yl)pyridine-4-carboxylic acid 206.16 Pyridin-4-yl N/A N/A N/A

*Estimated based on analogous triazole-carboxylic acids .

Anticancer Potential
  • 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid :

    • Demonstrated binding affinity to MMP-2 receptors in molecular docking studies, suggesting anticancer applications .
    • The pyrrolidinyl group enhances solubility and interactions with biological targets.
  • Target Compound: No direct pharmacological data, but bromine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets.
Toxicity and Acidity
  • Triazole-carboxylic acids exhibit weak acidity (pKa ~7.65–8.08), reducing risks of biological fluid acidification and drug-induced liver injury .
  • The bromopyridinyl derivative’s acidity is likely comparable, but bromine may slightly lower pKa compared to chlorophenyl analogues.

Biological Activity

2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines a triazole ring with a brominated pyridine moiety. This structural configuration is associated with diverse biological activities, making it a compound of interest in medicinal chemistry. The compound's potential applications span various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities.

Structural Characteristics

The molecular formula of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is C9H6BrN3O2C_9H_6BrN_3O_2, with a molecular weight of approximately 268.07 g/mol. The presence of the triazole ring contributes significantly to the compound's stability and reactivity, while the bromine atom enhances its biological interaction capabilities.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial strains and fungi. For instance, 1,2,3-triazoles have demonstrated efficacy in inhibiting the growth of E. coli with minimal inhibitory concentrations (MICs) as low as 0.0063 μmol/mL . The mechanism often involves disrupting cellular membranes or inhibiting vital metabolic pathways.

Anticancer Activity

The anticancer potential of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has been suggested through studies on structurally similar compounds. Triazole hybrids have shown promising antitumor abilities against various cancer cell lines. For example, derivatives have been reported to inhibit cell proliferation in H460 lung cancer cells . The biological activity is often attributed to the ability of the triazole ring to interact with DNA or proteins involved in cell cycle regulation.

Enzyme Inhibition

The compound's structure allows for interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that triazoles can act as inhibitors of these enzymes, which are significant targets in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition mechanism typically involves noncompetitive or competitive binding to the active site of the enzymes.

Synthesis and Evaluation

Recent studies have focused on synthesizing various triazole derivatives to evaluate their biological activities systematically. For instance, a series of 1,2,3-triazole hybrids were synthesized and tested for their inhibitory effects on AChE and BChE. The results indicated that certain derivatives exhibited potent inhibitory activity with IC50 values comparable to established drugs .

Comparative Analysis

A comparative analysis of triazole compounds reveals that those with additional functional groups (e.g., halogens) tend to exhibit enhanced biological activities. For example:

Compound NameBiological ActivityIC50 Value
Compound AAChE Inhibition4.61 μM
Compound BBChE Inhibition6.37 μM
2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acidPotentially high based on structural analogsTBD

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridine H-6 at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.5 ppm). Compare with analogs like 2-(4-chlorophenyl)-triazole derivatives to validate shifts .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%). Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve carboxylate and bromopyridine peaks .
    Data contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, discrepancies in melting points between bromo- and chloro-analogs (e.g., 453°C vs. 227°C) arise from halogen electronegativity differences .

How can crystallographic disorder in the triazole-pyridine core be addressed during structural refinement?

Q. Advanced

  • Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve overlapping electron density.
  • Refinement : Apply SHELXL’s rigid-bond restraint (RIGU) and anisotropic displacement parameters (ADPs) for bromine and carboxyl groups. For severe disorder, split the model into two positions with occupancy refinement .
  • Validation : Check R-factors and Fo-Fc maps to ensure residual density <0.3 eÅ⁻³ .

What strategies mitigate stability issues during long-term storage of this compound?

Q. Basic

  • Storage conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.
  • Handling : Avoid prolonged exposure to humidity (>60% RH) due to the carboxylic acid’s hygroscopicity. Use desiccants like silica gel in storage containers .

How does the bromine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?

Q. Advanced

  • Electronic effects : Bromine’s lower electronegativity vs. chlorine increases electron density at the pyridine ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity.
  • Steric effects : Larger bromine atoms may hinder cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro-analogs.
  • Biological implications : Bromine’s hydrophobic volume improves membrane permeability in drug analogs, as seen in triazole-based pharmacophores .

What computational methods predict the compound’s potential bioactivity?

Q. Advanced

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or metalloenzymes. Parameterize the carboxylate group for metal coordination.
  • QSAR models : Train datasets on halogenated triazole-carboxylic acids (e.g., PubChem entries) to predict logP, solubility, and binding affinity .

How can regiochemical byproducts be minimized during triazole synthesis?

Q. Advanced

  • Catalyst optimization : Use Cu(I)/ligand systems (e.g., TBTA) to favor 1,4-regioisomers over 1,5-products.
  • Microwave-assisted synthesis : Reduce reaction time (<1 hour) and improve yield (>80%) by enhancing kinetic control .

What are the challenges in purifying this compound, and how are they addressed?

Q. Basic

  • Impurities : Remove unreacted bromopyridine precursors via silica gel chromatography (ethyl acetate/hexane, 3:7).
  • Recrystallization : Use ethanol/water mixtures (70:30) to isolate the carboxylic acid form. Monitor pH to avoid salt formation .

How does the compound’s photostability impact experimental design in biological assays?

Q. Advanced

  • Light sensitivity : UV/Vis spectra (λmax ~270 nm) indicate susceptibility to UV-induced degradation. Use dark incubation chambers for cell-based assays.
  • Controls : Include light-exposed samples to quantify degradation products via LC-MS .

What mechanistic insights can be gained from kinetic studies of its acid-base equilibria?

Q. Advanced

  • pH titration : Determine pKa of the carboxylic acid (estimated ~2.5–3.0) using UV-Vis or NMR titration. Compare with chloro-analogs to assess halogen effects on acidity .
  • Solubility profiling : Measure pH-dependent solubility (e.g., 0.1 M PBS vs. HCl) to optimize formulation for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.